
1-(Butan-2-yl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-(Butan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a butan-2-yl group attached to the nitrogen atom at the first position of the pyrazole ring. The structure of this compound makes it an interesting subject for various chemical and biological studies due to its potential reactivity and applications.
Vorbereitungsmethoden
The synthesis of 1-(Butan-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with butan-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the butan-2-yl halide, resulting in the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1-(Butan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Butan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Butan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1H-pyrazol-4-amine: Lacks the butan-2-yl group, making it less hydrophobic and potentially less bioactive.
1-(Methyl)-1H-pyrazol-4-amine: Contains a methyl group instead of a butan-2-yl group, which may affect its reactivity and biological properties.
1-(Phenyl)-1H-pyrazol-4-amine: Features a phenyl group, which significantly alters its chemical and biological behavior compared to the butan-2-yl derivative.
Biologische Aktivität
1-(Butan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in the scientific community for its diverse biological activities. This compound is being explored for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrazole ring substituted with a butan-2-yl group at the 1-position and an amino group at the 4-position. This unique configuration contributes to its biological activity and interaction with molecular targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that certain pyrazole compounds can inhibit the growth of various bacterial strains, demonstrating potential as antimicrobial agents. For instance, derivatives have been noted to disrupt bacterial cell membranes, leading to cell lysis and death .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism where the compound modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of active research. Compounds similar to this compound have shown inhibitory effects on various cancer cell lines by targeting specific enzymes and receptors involved in tumor growth and metastasis. For example, some pyrazole derivatives have demonstrated significant inhibition against BRAF(V600E), EGFR, and Aurora-A kinase .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites on target proteins, thus preventing substrate binding and catalytic activity. This is particularly relevant in pathways associated with inflammation and cancer cell proliferation.
Receptor Modulation: The compound may also interact with cellular receptors, modulating signal transduction pathways that affect cellular functions such as proliferation and apoptosis.
Study on Anticancer Activity
In a study examining the anticancer effects of various pyrazole derivatives, this compound was evaluated alongside other compounds for its ability to inhibit cancer cell growth. The results indicated that this compound exhibited potent activity against several cancer cell lines, with IC50 values comparable to established anticancer agents .
Anti-inflammatory Study
Another study focused on the anti-inflammatory effects of pyrazole derivatives found that this compound significantly reduced LPS-induced inflammation in vitro. The compound inhibited NO production and cytokine release, highlighting its potential as a therapeutic agent for treating inflammatory conditions .
Data Summary
Eigenschaften
IUPAC Name |
1-butan-2-ylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHODAIYDXUBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.